molecular formula C16H23ClO10 B12074256 [3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate

[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate

Cat. No.: B12074256
M. Wt: 410.8 g/mol
InChI Key: ZCFSGFSMIWNIIA-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate is a complex organic compound that belongs to the class of acetylated glycosides It is characterized by the presence of multiple acetyl groups and a chloroethoxy substituent attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate typically involves the acetylation of a glycoside precursor. The process begins with the selection of a suitable glycoside, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

    Substitution: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetyl groups and chloroethoxy substituent play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzymatic activities or interacting with cellular receptors, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside
  • 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside

Uniqueness

Compared to similar compounds, [3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate is unique due to its specific substitution pattern and the presence of multiple acetyl groups

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFSGFSMIWNIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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